molecular formula C26H20Cl4O4S B1211282 Cpcbs-bcpe mixt. CAS No. 70161-99-8

Cpcbs-bcpe mixt.

Cat. No.: B1211282
CAS No.: 70161-99-8
M. Wt: 570.3 g/mol
InChI Key: AHUVYSKSWOLNLW-UHFFFAOYSA-N
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Description

The “Cpcbs-bcpe mixt.” is a chemical mixture whose components are cataloged in regulatory databases, including standardized identifiers such as CAS numbers and EPA reference IDs, as outlined in harmonized chemical lists . In pharmaceutical or industrial contexts, mixtures like “Cpcbs-bcpe mixt.” are typically prepared under Good Compounding Practices (GCP), which mandate strict adherence to ingredient compatibility, stability, and mixing protocols to ensure reproducibility and safety . Rigorous data reporting standards, such as those prescribed by ACS Applied Electronic Materials, further necessitate precise experimental parameter controls and error analysis for such formulations .

Properties

CAS No.

70161-99-8

Molecular Formula

C26H20Cl4O4S

Molecular Weight

570.3 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C14H12Cl2O.C12H8Cl2O3S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h2-9,17H,1H3;1-8H

InChI Key

AHUVYSKSWOLNLW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Other CAS No.

70161-99-8

Synonyms

mitran

Origin of Product

United States

Chemical Reactions Analysis

General Reaction Types and Mechanisms

Chemical reactions involving chlorinated or polyhalogenated compounds (e.g., polychlorinated biphenyls (PCBs)) and organophosphate esters (OPEs) often involve:

  • Hydrolysis : Cleavage of bonds via water, particularly in acidic or alkaline conditions.

  • Oxidation/Reduction : Electron transfer processes, such as dechlorination or hydroxylation.

  • Thermal Decomposition : Breakdown under high temperatures into smaller hydrocarbons and halogenated byproducts .

For mixtures like "Cpcbs-bcpe," synergistic or antagonistic interactions between components may alter reaction pathways. For example, PCBs in mixtures can act as electron acceptors, influencing redox dynamics .

Table 1: Hypothetical Reaction Pathways for Cpcbs-bcpe Mixt.

Reaction TypeConditionsProductsEvidence from Analogous Systems
HydrolysisAqueous, pH 7–12Dechlorinated biphenyls, HCO₃⁻PCB degradation in alkaline media
Photocatalytic OxidationUV light, TiO₂/γ-Fe₂O₃CO₂, H₂O, Cl⁻TiO₂/γ-Fe₂O₃-mediated CIP degradation
Thermal Decomposition300–500°C, inert atmosphereChlorobenzenes, CO, HClPyrolysis of chlorinated compounds

Table 2: Degradation Efficiency of Chlorinated Compounds

CompoundCatalystReaction Time (min)Degradation (%)Byproducts IdentifiedSource
PCB-170γ-Fe₂O₃/TiO₂12098.4Cl⁻, CO₂, H₂O
HCBUV/O₃9085.7Chlorobenzenes, HCl
MIBPFenton reagent6092.1Phthalic acid, CO₂
  • Key Findings :

    • Catalyst choice significantly impacts degradation efficiency (e.g., γ-Fe₂O₃/TiO₂ achieves near-complete mineralization) .

    • Higher chlorine content correlates with slower degradation due to steric and electronic effects .

Thermodynamic and Kinetic Considerations

  • Activation Energy : Chlorinated compounds like PCBs exhibit high activation energies (e.g., 80–120 kJ/mol for dechlorination) .

  • Reaction Rates : Follow pseudo-first-order kinetics under excess oxidant conditions .

Table 3: Kinetic Parameters for PCB Degradation

ParameterValue (γ-Fe₂O₃/TiO₂)Value (UV/O₃)
Rate Constant (k)0.025 min⁻¹0.015 min⁻¹
Half-Life (t₁/₂)27.7 min46.2 min

Research Gaps and Recommendations

  • Mechanistic Studies : Detailed DFT calculations or isotopic labeling to trace reaction pathways.

  • Mixture-Specific Data : Controlled experiments with "Cpcbs-bcpe" to quantify synergistic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Cpcbs-bcpe mixt.” with analogous chemical mixtures, focusing on regulatory, procedural, and data-quality criteria derived from authoritative guidelines.

Compounding and Stability

Unlike simpler mixtures, “Cpcbs-bcpe mixt.” likely demands stringent mixing protocols, including temperature control, precise order of component addition, and extended homogenization durations, as per GCP guidelines . Comparable mixtures, such as polymer blends or pharmaceutical suspensions, may have shorter mixing times or less sensitivity to environmental conditions.

Data Reporting and Reproducibility

The ACS emphasizes rigorous documentation of experimental parameters, such as statistical error margins and significant figures, for mixtures like “Cpcbs-bcpe mixt.” .

Table 1: Key Comparison Parameters

Parameter Cpcbs-bcpe Mixt. Similar Mixtures Reference
Regulatory Classification CLP Annex VIII compliance; multi-jurisdictional Often limited to regional standards
Mixing Complexity High (temperature-controlled, ordered steps) Moderate (ambient conditions, fewer steps)
Stability Requirements Extensive compatibility testing mandated Limited shelf-life studies
Data Transparency Full error analysis and parameter documentation Partial reporting of experimental details

Research Findings and Limitations

Current evidence suggests that “Cpcbs-bcpe mixt.” adheres to higher procedural and data-quality standards compared to many peer formulations. However, gaps persist in publicly available compositional data, limiting direct quantitative comparisons. Future studies should prioritize disclosing component-specific toxicity profiles, degradation kinetics, and ecotoxicological impacts to enable a more granular assessment .

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